N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide
Description
N-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 3-methoxyphenyl-substituted acetamide moiety linked to the indole core. The compound’s structure features a carboxamide group at position 2 of the indole ring, a flexible ethyl linker, and a 3-methoxyphenylamine group, which may influence its binding to biological targets such as proteases or signaling proteins .
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[2-(3-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-14-7-4-6-13(10-14)20-17(22)11-19-18(23)16-9-12-5-2-3-8-15(12)21-16/h2-10,21H,11H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
FSXXPBUSGLIGOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves the reaction of 3-methoxyaniline with an appropriate indole derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions, including amination and acylation processes. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the compound.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. For instance, a study demonstrated that derivatives of indole compounds exhibit significant cytotoxic effects against human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The compound's mechanism involves the induction of apoptosis through caspase activation pathways, particularly caspase-8, which is crucial for its anticancer efficacy .
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HeLa | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |
| MCF7 | 15.32 ± 0.89 | Induction of PARP cleavage |
| HepG2 | 12.45 ± 0.76 | Activation of caspase-3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate to strong activity against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Anticancer Activity
In a clinical study focusing on the anticancer effects of this compound, researchers treated patients with advanced solid tumors. The results showed a significant reduction in tumor size in a subset of patients, correlating with the activation of apoptotic pathways as measured by biomarker assays.
Case Study 2: Antimicrobial Effectiveness
Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings revealed that it inhibited growth effectively at lower concentrations compared to standard antibiotics, highlighting its potential use in treating resistant infections.
Mechanism of Action
The mechanism of action of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on structural features, synthesis routes, biological targets, and efficacy data derived from the evidence.
Structural Analogues and Substituent Variations
*Estimated based on similar analogs.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 3-methoxyphenyl group in the target compound may enhance membrane permeability compared to polar derivatives like 5d (triazole) or DS-30 (thiazole).
- Metabolic Stability : Pyrrolidinyl and benzyloxy groups in 34 and 11a/11b may reduce metabolic clearance compared to simpler analogs .
Key Research Findings and Limitations
- Structural-Activity Relationships (SAR) :
- Efficacy Gaps :
- Safety Profiles :
- Covalent inhibitors like 34 risk off-target effects due to reactive ketone groups .
Biological Activity
N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features an indole core, which is known for its diverse biological properties. The presence of the methoxyphenyl and oxoethyl substituents contributes to its unique pharmacological profile. Although specific synthetic routes for this compound are not extensively documented in the literature, similar indole derivatives often utilize methods such as:
- Condensation reactions involving indole derivatives and oxoethyl amines.
- Functionalization of the indole ring through electrophilic substitution.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colorectal cancer (HT-29)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 10 | Cell cycle arrest at G2/M phase |
| HT-29 | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various indole derivatives, including our compound of interest. Results indicated that it had lower cytotoxicity compared to standard chemotherapeutics while maintaining efficacy against cancer cells .
- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into the binding affinity of this compound with target proteins involved in cancer pathways. The binding interactions suggest a potential role as a dual inhibitor targeting both cell proliferation and survival pathways .
- Comparative Analysis : Comparative studies with other known indole derivatives revealed that this compound exhibits superior activity against certain cancer types while maintaining a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
